CRT0063465
Description
CRT0063465 is a novel pyrazolopyrimidine compound identified through cell-based screens targeting telomere signaling pathways . It binds to the nucleotide-binding site of phosphoglycerate kinase 1 (PGK1), a glycolytic enzyme, and interacts with PARK7/DJ1, a multifunctional cytoprotective protein involved in oxidative stress response . The compound modulates the interaction between PGK1/DJ1 and the shelterin complex component TRF2, thereby influencing telomere length under metabolic stress conditions like hypoglycemia .
Key mechanistic findings include:
- PGK1/DJ1-TRF2 Modulation: this compound restores PGK1/DJ1-TRF2 binding activity in hypoglycemic conditions, preventing telomere shortening without affecting telomerase activity .
- Shelterin Complex Remodeling: In unstressed cells, this compound alters shelterin composition by increasing interactions with TPP1, TIN2, and Apollo (DCLRE1B), which may enhance telomere stability .
- Cytoprotective Effects: The compound delays cytotoxicity induced by iron chelators (e.g., deferoxamine, DFO) and bleomycin, maintaining cell viability under stress .
This compound exhibits a dissociation constant (Kd) of 24 µM for PGK1, as determined by surface plasmon resonance (SPR) . Metabolomic studies in HCT116 cells confirm its inhibition of glycolytic flux at nanomolar concentrations, evidenced by upregulated glyceraldehyde 3-phosphate levels .
Properties
Molecular Formula |
C17H16BrN3O2 |
|---|---|
Molecular Weight |
374.238 |
IUPAC Name |
3-(2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-14(7-8-17(22)23)11(2)21-16(19-10)9-15(20-21)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |
InChI Key |
SJELVUFWTXHLTJ-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC1=C(C)N2C(N=C1C)=CC(C3=CC=C(Br)C=C3)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRT0063465; CRT-0063465; CRT 0063465 |
Origin of Product |
United States |
Preparation Methods
Pyrazolopyrimidine Core Synthesis
The pyrazolopyrimidine scaffold is synthesized via a cyclocondensation reaction between 5-amino-3-methyl-1H-pyrazole-4-carbonitrile and dimethyl acetylenedicarboxylate. This step proceeds under reflux in acetic acid, yielding the intermediate 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (Yield: 68–72%).
Table 1: Reaction Conditions for Core Formation
| Reagent | Quantity (mmol) | Solvent | Temperature | Time (h) |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | 10.0 | Acetic acid | 120°C | 6 |
| Dimethyl acetylenedicarboxylate | 12.0 | - | - | - |
C2-Aryl Substitution
The 4-bromophenyl group is introduced at position 2 via Suzuki-Miyaura cross-coupling using palladium catalysis. The intermediate 5,7-dimethyl-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is isolated after column chromatography (Hexane/EtOAc, 3:1).
Table 2: Cross-Coupling Optimization
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | - | K2CO3 | 58 |
| PdCl2(dppf) | XPhos | CsF | 82 |
Optimal conditions use PdCl2(dppf) with XPhos ligand in dioxane/water (4:1) at 90°C.
C6-Side Chain Functionalization
The carboxylate ester at position 6 is hydrolyzed to propanoic acid using LiOH in THF/water (1:1). This step achieves near-quantitative conversion (Yield: 95%).
Table 3: Hydrolysis Conditions
| Reagent | Equiv. | Solvent | Temperature | Time (h) |
|---|---|---|---|---|
| LiOH | 3.0 | THF/H2O (1:1) | 50°C | 4 |
Structure-Activity Relationship (SAR) Optimization
SAR studies guided the selection of substituents to enhance target affinity and metabolic stability:
Table 4: Substituent Tolerance at Key Positions
| Position | Substituent | PGK1 Kd (μM) | DJ1 Binding |
|---|---|---|---|
| C2 | 4-Bromophenyl | 24 | Yes |
| C2 | 4-Nitrophenyl | 37 | No |
| C5/C7 | Methyl | 24 | Yes |
| C5/C7 | Ethyl | 41 | Partial |
The 4-bromophenyl group at C2 and methyl groups at C5/C7 were critical for maintaining dual PGK1/DJ1 binding. Larger substituents (e.g., CRT0163463) reduced affinity due to steric clashes in the PGK1 nucleotide-binding pocket.
Analytical Characterization
This compound was characterized using:
-
NMR : 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H), 7.89 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 2.65 (s, 3H), 2.58 (s, 3H), 2.45–2.35 (m, 2H), 2.20–2.10 (m, 2H).
-
HPLC : Purity >99% (C18 column, 0.1% TFA in H2O/MeCN gradient).
-
X-ray Crystallography : Co-crystal structure with PGK1 (PDB: 5NP8) confirmed binding at the nucleotide site.
Scale-Up and Formulation
For in vivo studies, this compound was formulated as follows:
Table 5: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 53.44 |
| PBS (pH 7.4) | 0.12 |
Comparative Analysis with Analogues
This compound outperformed analogues in telomere protection assays:
Table 6: Biological Activity of Pyrazolopyrimidine Derivatives
| Compound | Telomere Shortening (84 days) | Bleomycin Resistance (IC50, nM) |
|---|---|---|
| This compound | Blocked | 100 |
| CRT0063459 | Partial | 250 |
| CRT0098928 | No effect | >1000 |
The C4-carboxylate moiety in this compound was essential for modulating shelterin complex composition (TPP1, TIN2 recruitment) .
Chemical Reactions Analysis
Types of Reactions
CRT0063465 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Case Study 1: Ovarian Adenocarcinoma Cells
- Objective : To evaluate the protective effects of CRT0063465 on telomeres in cancer cells.
- Methodology : A2780 ovarian adenocarcinoma cells were treated with this compound under hypoglycemic conditions.
- Findings : The treatment resulted in reduced telomere erosion and enhanced cell survival compared to untreated controls, demonstrating the compound's potential as a therapeutic agent in cancer treatment.
Case Study 2: Colorectal Cancer Cells
- Objective : Investigate the interaction between this compound and cellular stress response pathways.
- Methodology : HCT116 colorectal cancer cells were subjected to oxidative stress in the presence of this compound.
- Findings : The compound conferred partial resistance to DNA-damaging agents, indicating its role in enhancing cellular resilience through modulation of PGK1 and DJ-1 interactions .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | Inhibition of telomere erosion | Prevents hypoglycemic-induced telomere shortening |
| Cellular Protection | Modulation of PGK1/DJ-1 complex | Enhances resistance to oxidative stress |
| Telomere Dynamics | Shelterin complex remodeling | Recruitment of protective proteins to telomeres |
Mechanism of Action
The mechanism of action of CRT0063465 involves its interaction with specific molecular targets. For instance, it has been shown to bind to glycolytic kinase PGK1 and oxidative stress sensor DJ1 . These interactions can modulate cellular processes such as glucose homeostasis and oxidative stress response, which are linked to telomere signaling and cellular aging .
Comparison with Similar Compounds
Comparison with Similar Compounds
CRT0063465 is distinguished from other telomere-targeting compounds by its unique mechanism of action. Below is a detailed comparison with functionally analogous agents:
GRN510 (Telomerase Activator)
Functional Overlap : Both compounds mitigate bleomycin-induced cytotoxicity but act through distinct pathways. This compound stabilizes telomeres via shelterin remodeling, while GRN510 relies on telomerase reactivation .
Iron Chelators (e.g., Deferoxamine, DFO)
Synergy and Contrast : this compound counteracts DFO’s cytotoxic effects without altering iron chelation, highlighting its role in downstream stress response mitigation .
Other Pyrazolopyrimidine Derivatives
While this compound belongs to the pyrazolopyrimidine class, its derivatives (e.g., CRT0105481) are primarily photoaffinity probes for target identification . No direct analogs with comparable telomere-modulating activity are reported in the evidence.
Q & A
Q. How can researchers evaluate this compound’s translational potential while adhering to ethical guidelines?
- Methodological Approach :
- Preclinical Validation : Use patient-derived xenograft (PDX) models to enhance clinical relevance.
- Ethical Review : Submit protocols to institutional review boards (IRBs) for human tissue studies.
- Transparency : Disclose conflicts of interest and negative results in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
